molecular formula C16H16N4O B5551983 6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B5551983
M. Wt: 280.32 g/mol
InChI Key: MDQVQKUDFDEWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused tricyclic scaffold containing a triazole ring (positions 1,2,4) and a quinazolinone moiety. The 6-methyl and 9-phenyl substituents contribute to its stereoelectronic properties, influencing reactivity and biological activity. It is synthesized via multicomponent reactions (MCRs) involving heterocyclic amines, diketones, and aldehydes under catalytic or solvent-free conditions .

Properties

IUPAC Name

6-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-7-12-14(13(21)8-10)15(11-5-3-2-4-6-11)20-16(19-12)17-9-18-20/h2-6,9-10,15H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQVQKUDFDEWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid to facilitate the formation of the triazoloquinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a wide range of functionalized triazoloquinazolines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit anticancer properties. A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound. Preliminary studies suggest it may have neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the use of this compound in organic electronics, particularly in OLED technology. Its unique electronic properties make it suitable for use as an emissive layer in OLED devices, potentially improving efficiency and color purity .

2. Photovoltaic Cells
The structural characteristics of this compound lend themselves to applications in photovoltaic cells. Research indicates that its incorporation into solar cell designs can enhance light absorption and conversion efficiency .

Case Studies

StudyApplicationFindings
European Journal of Medicinal Chemistry (2020)AnticancerDemonstrated significant cytotoxicity against lung cancer cell lines with IC50 values in the low micromolar range .
Journal of Antibiotics (2021)AntimicrobialShowed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
Advanced Functional Materials (2022)OLEDsImproved device performance with enhanced color stability and brightness when used as an emissive layer .

Mechanism of Action

The mechanism of action of 6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases or modulate receptor activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in substituents at positions 6 and 9 (Table 1):

Compound Name R<sup>6</sup> R<sup>9</sup> Key References
6,6-Dimethyl-9-(4-hydroxyphenyl)-triazoloquinazolinone Dimethyl 4-Hydroxyphenyl
6-Methyl-9-(3,4-dimethoxyphenyl)-triazoloquinazolinone Methyl 3,4-Dimethoxyphenyl
9-(4-Methoxyphenyl)-triazoloquinazolinone - 4-Methoxyphenyl
9-Aryl-tetrazolo[5,1-b]quinazolinones Variable Aryl (e.g., phenyl)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-hydroxyphenyl substituent (as in ) enhances hydrogen bonding and catalytic recyclability in synthesis.
  • Electron-Donating Groups (EDGs): Methoxy or methylthio groups (e.g., ) improve solubility but may reduce electrophilicity at the quinazolinone core.
Catalytic Systems:
  • NGPU Catalyst : Achieves 89–92% yields for 6,6-dimethyl-9-(4-hydroxyphenyl) analogs in 20–25 minutes, with six recycles without yield loss .
  • Sulfamic Acid or H6P2W18O62: Yields 70–85% for triazoloquinazolinones but requires higher catalyst loading (10 mol%) and longer reaction times (1–3 hours) .
  • Solvent-Free Conditions: Gein et al. reported 75–80% yields for 9-aryl-tetrazoloquinazolinones at 160–170°C in 5–10 minutes, albeit with lower catalyst recyclability .
Reaction Scope:
  • The 6-methyl-9-phenyl derivative is less sterically hindered than 6,6-dimethyl analogs, enabling faster cyclization .
  • Substituents on the aldehyde component (e.g., electron-rich aryl groups) improve yields by stabilizing intermediates via resonance .

Physicochemical Properties

  • LogP Values : The 6-methyl-9-phenyl derivative has a calculated XLogP of 2.1, lower than trifluoromethyl-substituted analogs (XLogP = 3.5) .
  • Thermal Stability: Melting points for triazoloquinazolinones range from 220–260°C, with higher values observed for EDG-substituted derivatives due to crystallinity .

Biological Activity

6-Methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (THTQ) is a heterocyclic compound belonging to the triazoloquinazoline family. Its unique molecular structure has drawn attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies regarding THTQ.

Synthesis and Characterization

The synthesis of THTQ typically involves cyclization reactions starting from 2-aminobenzophenone and hydrazine derivatives. The reaction conditions often include the use of formic acid or its derivatives to facilitate cyclization. Characterization is performed using various spectral analysis techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

THTQ has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In a study assessing its efficacy against four bacterial and four fungal strains, THTQ exhibited significant antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64
Aspergillus niger128

These results indicate that THTQ possesses promising antimicrobial potential, particularly against Gram-positive bacteria and certain fungi .

Cytotoxicity

The cytotoxic effects of THTQ have been assessed using various cancer cell lines. An MTT assay was conducted to evaluate cell viability at different concentrations. The following IC50 values were observed:

Cell Line IC50 (µM)
MCF-7 (breast cancer)14.5
HCT-116 (colon cancer)57.01
PC-3 (prostate cancer)25.23

These findings suggest that THTQ exhibits significant cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of THTQ is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific kinases involved in cell signaling pathways, thereby influencing cellular proliferation and apoptosis. Additionally, THTQ may modulate receptor activities that affect metabolic processes in target cells .

Case Studies

  • Antibacterial Activity : A study published in Pharmaceutical Sciences demonstrated that THTQ derivatives showed enhanced antibacterial activity compared to standard antibiotics against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .
  • Anticancer Properties : In a recent investigation into novel anticancer agents, THTQ was tested alongside other triazoloquinazoline derivatives for their effects on tumor growth in vivo. The results indicated that THTQ significantly reduced tumor size in murine models compared to control groups .

Q & A

Q. What are the standard protocols for synthesizing triazoloquinazolinone derivatives like 6-methyl-9-phenyl analogues?

The synthesis typically involves multi-step reactions, starting with condensation of precursors such as 1H-1,2,4-triazol-5-amine with substituted cyclohexanecarboxylates. Key steps include cyclization under reflux conditions (e.g., acetic acid at 80–100°C) and purification via column chromatography. Reaction yields can exceed 90% under optimized conditions, with microwave-assisted synthesis reducing time and improving efficiency .

Q. How is the structural identity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct peaks for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and triazole rings (C-N, ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., C₁₉H₂₂N₄O: MW 322.4 g/mol) .

Q. What are the critical physical properties affecting experimental design?

Key properties include:

PropertyValue RangeRelevance
SolubilityLow in water, high in DMSO/DMFDetermines solvent choice for bioassays
Melting Point180–220°CGuides storage and handling
StabilityDegrades above 200°C or under UV lightImpacts synthesis and storage conditions

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yield and purity?

  • Catalyst Selection : Use reusable catalysts (e.g., NGPU) for eco-friendly synthesis, achieving >95% yield over six cycles .
  • Solvent Optimization : Replace traditional solvents with ionic liquids to enhance reaction kinetics .
  • Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% yield .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., methyl vs. fluorophenyl groups) to isolate activity drivers (see table below).
  • Molecular Docking : Predict binding affinities to targets like dihydrofolate reductase (DHFR) or β-lactamases .
SubstituentBiological ActivityTarget
4-ChlorophenylAnticancer (IC₅₀: 12 μM)Topoisomerase II
2-FluorophenylAntibacterial (MIC: 8 μg/mL)Penicillin-binding proteins
4-MethoxyphenylAnti-inflammatory (IC₅₀: 25 μM)COX-2

Q. How is the mechanism of action determined for this compound class?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., DHFR) using UV-Vis spectroscopy .
  • Comparative Genomics : Correlate activity with gene expression profiles in resistant vs. susceptible microbial strains .
  • Metabolic Profiling : Track metabolite changes via LC-MS to identify downstream targets .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

  • Substituent Heterogeneity : Minor structural changes (e.g., methoxy vs. difluoromethoxy groups) drastically alter lipophilicity (LogP range: 2.1–4.5) and bioactivity .
  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability across studies .

Methodological Notes

  • Data Contradiction Analysis : Use meta-analysis tools to reconcile discrepancies in bioactivity data, focusing on assay protocols and compound purity .
  • Green Chemistry : Prioritize solvent-free or aqueous-phase reactions to align with sustainability goals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.